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Executive Summary

Furfuryl Octanoate (CAS: 39252-03-4), also known as FEMA 3396, is a fatty acid ester
integrating a furan heterocycle with a medium-chain alkyl tail.[1][2][3] While widely utilized in
the flavor and fragrance industry for its sweet, waxy, and fruity profile, its structural duality—
combining an electron-rich aromatic ring with a lipophilic octanoate chain—makes it a valuable
intermediate in organic synthesis and bio-based surfactant development.

This guide provides a definitive reference for the structural identification of furfuryl octanoate.
It moves beyond simple peak listing to explain the spectroscopic causality—why specific
signals appear where they do—ensuring researchers can validate their samples with high
confidence.

Part 1: Molecular Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment of the molecule.
The structure consists of three distinct domains that dictate its spectral fingerprint:

e The Furan Head: An electron-rich, aromatic heterocycle. The oxygen atom within the ring
imparts significant shielding/deshielding effects on adjacent protons.

o The Methylene Bridge: A diagnostic
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linker connecting the ring to the ester. This is the "pivot point" for NMR verification.

e The Octanoate Tail: A lipophilic

chain. While spectrally "boring" (overlapping alkyl signals), its integration values in NMR are
critical for confirming molar mass and purity.

Property Value

IUPAC Name Furan-2-ylmethyl octanoate

Molecular Formula

Molecular Weight 224.30 g/mol
Boiling Point ~139°C @ 10 mmHg
1.456 — 1.464 (

Refractive Index

)

Part 2: Synthesis & Sample Preparation (Self-
Validating Protocol)

To ensure the spectral data below matches your observations, the sample must be synthesized
or purified to remove free furfuryl alcohol (which complicates the aromatic region) and octanoic
acid.

Recommended Lab-Scale Synthesis (Steglich
Esterification)

For analytical standards, the Steglich esterification (DCC coupling) is preferred over acid
catalysis to prevent furan ring polymerization/charring.
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Figure 1: Steglich esterification pathway minimizing thermal degradation of the furan ring.

Purification for Spectral Analysis

« Filtration: Remove precipitated DCU.
e Wash: 1x with 0.5M HCI (removes DMAP), 2x with Sat.

(removes excess octanoic acid).

e Drying: Anhydrous

¢ Validation: No broad -OH stretch should be visible in IR around 3400

Part 3: Mass Spectrometry (The Fingerprint)

The mass spectrum of furfuryl octanoate is dominated by the stability of the furan ring. Unlike
aliphatic esters which often show McLafferty rearrangements, furfuryl esters favor the formation
of the resonance-stabilized furfuryl cation.

Diagnostic Fragmentation Table (El, 70 eV)
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mlz lon Identity

Mechanistic Origin  Relative
(Causality) Abundance

224

Molecular lon.[4]
Usually weak due to <5%

facile fragmentation.

127

Octanoyl Cation.[4]
Cleavage of the C-O 10-20%
bond (acyl side).

96

Furfuryl Alcohol
Radical.[4] Hydrogen 5-10%

rearrangement.

81

Furfuryl Cation (Base

Peak).[4] The C-O

bond breaks to 100%
release the stable

aromatic cation.

53

Ring fragmentation
(loss of CO from 15-25%
furfuryl cation).[4]

Fragmentation Logic Pathway
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Figure 2: The dominant fragmentation pathway favors the formation of the m/z 81 furfuryl
cation.[4]

Part 4: Infrared Spectroscopy (Functional Groups)

IR is your primary tool for confirming the ester linkage and the integrity of the furan ring.
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Frequency (

Vibration Mode

Diagnostic Note

)
Weak, sharp band.[4]
3120 - 3150 Stretch (Furan) Distinguishes aromatic H from
alkyl H.
Strong, asymmetric/symmetric
2920, 2850 Stretch (Alkyl) stretches of the octanoate
chain.[4]
Critical Diagnostic. Strong,
1735 - 1745 Stretch (Ester) sharp peak.[4] If broad/shifted
<1710, check for acid impurity.
1505, 1460 Characteristic "breathing"
’ Ring Stretch modes of the furan ring.[4]
1150 - 1170 Stretch Asymmetric ester stretch.[4]
) Diagnostic for 2-substituted
1010 - 1020 Furan Ring Mode
furans.
Indicates a long alkyl chain (
730 - 740

Rocking

).[4]

Part 5: Nuclear Magnetic Resonance (The Skeleton)

[6]

NMR provides the definitive structural proof. The data below is referenced to

(7.26 ppm for

, 77.16 ppm for

)

NMR (300/400 MHz, )
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Note: Multiplicities explain the neighbor relationships.
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Shift ( o ) ) Structural
Multiplicity Integration Assignment Lodi
, Ppm) ogic

Deshielded by

dd ( the ring oxygen;

7.41 1H Furan H-5 .
) couples with H-4

and H-3.[4]

d( Adjacent to the
6.39 1H Furan H-3 methylene
) bridge.[4]

dd ( The "beta"
6.35 1H Furan H-4 proton of the
) ring.[4]

Key Signal.
Singlet confirms
no adjacent

5.08 s (Singlet) 2H protons on the
furan C2.[4]
Shifted downfield

by ester oxygen.

Adjacent to
t(
2.33 2H carbonyl (

).[4]

quint ( Standard alky!
1.63 2H chain beta-
) position.[4]

The "envelope"

Bulk of the octanoate

chain.[4]

1.25-1.35 m (Multiplet) 8H

t( .
mi Typical methyl
0.88 3H Terminal yp y

) triplet.[4]
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Shift (

Carbon Type Assignment
» Ppm)
1735 Quaternary C=0J4] (Ester Carbonyl)
149.6 Quaternary Furan C-2 (Ipso carbon)
143.2 CH Furan C-5 (Alpha carbon)
110.6 CH Furan C-3/C-4
110.5 CH Furan C-3/C-4
58.1 (Benzylic-like position)
34.2 -Carbon (Octanoate)
sl.7 Carbon
29.1-22.6 Bulk Alkyl Chain
14.1 Terminal Methyl

Part 6: Quality Control & Impurity Profiling

When analyzing commercial or synthesized furfuryl octanoate, watch for these common

impurities:

» Furfuryl Alcohol (Precursor):

o NMR: Look for a signal at

4.60 ppm (
-OH) and a broad singlet (OH).

o MS: Increase in m/z 98.[5][6]

e Octanoic Acid (Precursor/Hydrolysis Product):
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o NMR: Look for a triplet at

2.38 ppm (shifted slightly downfield from the ester alpha-proton).
o IR: Broad "O-H" stretch 2500-3300

(carboxylic acid dimer).[4]

o Furfural (Oxidation Product):
o NMR: Distinct aldehyde proton at

9.6 ppm.[6]

o Visual: Sample turns dark brown/black upon standing (polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Characterization & Spectral Analysis
of Furfuryl Octanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606224#furfuryl-octanoate-spectral-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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